N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide
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Overview
Description
N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including an imidazo-thiazole ring and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo-thiazole core, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or functional effect.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine
- (E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(pyridin-3-yl)methyl]amine
- 1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)ethanol
Uniqueness
N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide stands out due to its combination of an imidazo-thiazole ring and a sulfonamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its significance in scientific research.
Properties
CAS No. |
75224-77-0 |
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Molecular Formula |
C13H11ClN4O2S2 |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11ClN4O2S2/c1-9-2-4-10(5-3-9)22(19,20)17-15-8-11-12(14)16-13-18(11)6-7-21-13/h2-8,17H,1H3 |
InChI Key |
ZHJYEJIKWPRQCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N=C3N2C=CS3)Cl |
Origin of Product |
United States |
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